AP-238 (hydrochloride) is a synthetic compound classified as an opioid, specifically a member of the acyl piperazine class. It is structurally similar to known opioids and has been identified as an analytical reference standard for research purposes. The compound is recognized for its potential effects on the central nervous system, similar to other opioids, and has been the subject of various studies regarding its pharmacological properties and safety profile .
AP-238 is derived from modifications of piperazine structures, which are common in the synthesis of various psychoactive substances. The compound falls under the broader category of synthetic opioids, which are designed to interact with opioid receptors in the brain to produce analgesic effects. Its classification as a cinnamylpiperazine distinguishes it from other opioid derivatives .
The synthesis of AP-238 involves several chemical reactions that modify the piperazine ring structure. The initial steps typically include:
The methods for synthesizing AP-238 are adaptable for both small-scale laboratory settings and larger-scale production, making it accessible for research applications .
AP-238 has a complex molecular structure characterized by its piperazine ring and acyl substituents. The molecular formula is generally represented as , with a molecular weight of approximately 305.81 g/mol.
The structural features include:
The three-dimensional conformation of AP-238 can significantly influence its interaction with opioid receptors, affecting both efficacy and safety profiles in biological systems .
AP-238 can undergo various chemical reactions that alter its structure and potentially its pharmacological activity. Key reactions include:
Understanding these reactions is crucial for predicting the behavior of AP-238 in biological systems and its potential effects when administered .
AP-238 primarily exerts its effects through interaction with opioid receptors in the central nervous system, particularly the mu-opioid receptor. The mechanism involves:
Research indicates that understanding this mechanism is vital for assessing the therapeutic potential and risks associated with AP-238 use .
AP-238 (hydrochloride) exhibits several notable physical and chemical properties:
These properties are essential for handling, storage, and application in scientific research contexts .
AP-238 serves several important roles in scientific research:
The ongoing research into AP-238 highlights its significance in both academic studies and practical applications within pharmacology and toxicology .
The development of acylpiperazine opioids originated from pharmaceutical research in the 1960s, aimed at discovering analgesics with improved efficacy and reduced dependency liabilities. Bucinnazine (AP-237), first synthesized in Japan, emerged as a prototype with approximately one-third the analgesic potency of morphine [3] [8]. Its core structure featured a piperazine ring linked to a butyryl chain and a cinnamyl moiety, establishing the foundational pharmacophore for this class. Early synthetic routes relied on N-acylation of unprotected piperazine with cinnamyl bromide, followed by nucleophilic substitution to introduce the butanoyl group [8]. However, yields were suboptimal due to competing side reactions at secondary amines.
Post-2018, scheduling pressures targeting fentanyl analogs catalyzed innovation in acylpiperazine chemistry. Synthetic refinements for derivatives like AP-238 incorporated:
These advances enabled efficient gram-scale synthesis of AP-238 hydrochloride (1-[(2R,6S)-2,6-dimethyl-4-[(E)-3-phenylprop-2-en-1-yl]piperazin-1-yl]propan-1-one hydrochloride) with >95% purity, as confirmed by nuclear magnetic resonance and high-resolution mass spectrometry [4] [8].
Table 1: Key Milestones in Acylpiperazine Opioid Synthesis
| Year | Compound | Synthetic Innovation | Reference |
|---|---|---|---|
| 1968 | AP-237 (Bucinnazine) | Initial N-acylation of piperazine | Cignarella et al. [8] |
| 2020 | AP-238 | Regioselective acylation of cis-2,6-dimethylpiperazine | Forensic reports [3] [4] |
| 2021 | 2-Methyl-AP-237 | Microwave-assisted coupling for reduced reaction times | Fogarty et al. [8] |
AP-238 exemplifies targeted optimization to enhance μ-opioid receptor (MOR) affinity and functional activity. Three strategic modifications distinguish it from earlier acylpiperazines:
Pharmacological assays confirm these modifications confer significant advantages:
Table 2: Structure-Activity Relationships of AP-238 Modifications
| Structural Element | Biochemical Effect | Functional Outcome |
|---|---|---|
| cis-2,6-dimethylpiperazine | Preorganizes bioactive conformation; reduces entropic penalty | 5-fold ↑ MOR binding affinity vs. AP-237 |
| Propionyl linker | Optimizes H-bonding with Lys2335.39 | 3.2-fold ↑ β-arrestin-2 recruitment |
| (E)-Cinnamyl group | Maintains van der Waals contacts with TM6 residues | Full agonist efficacy (Emax = 98%) |
AP-238 diverges pharmacologically from its predecessor AP-237 and analogs due to distinct structure-activity relationship profiles:
Receptor engagement dynamics:Molecular dynamics simulations reveal AP-238’s dimethylpiperazine forms stable hydrophobic contacts with MOR subpockets 3.32-3.36 (residues Ile148, Val150), inducing a 14° inward tilt in transmembrane helix 6 (TM6) upon activation. This contrasts with AP-237’s unsubstituted piperazine, which permits TM6 flexibility, reducing Gi protein coupling efficiency by 40% [1] [7].
Analgesic structure-activity relationships:
Table 3: Pharmacological Comparison of Key Acylpiperazines
| Parameter | AP-238 | AP-237 | 2-Methyl-AP-237 | Para-Methyl-AP-237 |
|---|---|---|---|---|
| MOR EC50 (nM) | 248 | 1,420 | 893 | 1,105 |
| β-arrestin-2 Emax (%) | 98 | 112 | 125 | 105 |
| cAMP inhibition (%) | 82 | 94 | 88 | 79 |
| LogP (calculated) | 3.41 | 3.02 | 3.28 | 3.35 |
Physicochemical determinants:LogP calculations indicate AP-238’s balanced lipophilicity (clogP = 3.41) enhances blood-brain barrier penetration versus AP-237 (clogP = 3.02), correlating with its faster onset in in vivo models [8] [10]. However, the dimethyl group introduces metabolic vulnerabilities: cytochrome P450 3A4-mediated N-demethylation occurs 2.3-fold faster in AP-238 than in AP-237, potentially limiting duration of action [10].
These analyses demonstrate how incremental structural refinements in acylpiperazine opioids generate distinct pharmacological profiles, with AP-238 representing a potency-optimized analog at the expense of full efficacy in certain signaling pathways.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6